molecular formula C5H10FN B1472486 (1-(Fluoromethyl)cyclopropyl)methanamine CAS No. 1550947-28-8

(1-(Fluoromethyl)cyclopropyl)methanamine

Cat. No. B1472486
CAS RN: 1550947-28-8
M. Wt: 103.14 g/mol
InChI Key: SEGLGKJDVQQUQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1-(Fluoromethyl)cyclopropyl)methanamine”, also known as FCPMA, is an organic compound that has gained significant attention in recent years due to its potential applications in various fields of research and industry. It is a powder with a molecular weight of 217.16 .


Molecular Structure Analysis

The molecular formula of “(1-(Fluoromethyl)cyclopropyl)methanamine” is C5H10FN. The InChI code is 1S/C5H10FN.C2HF3O2/c6-3-5(4-7)1-2-5;3-2(4,5)1(6)7/h1-4,7H2; (H,6,7) .


Physical And Chemical Properties Analysis

“(1-(Fluoromethyl)cyclopropyl)methanamine” has a molecular weight of 103.14 g/mol. It is stored at 4 degrees Celsius . The predicted boiling point is 118.8±5.0 °C, and the predicted density is 1.002±0.06 g/cm3 .

Scientific Research Applications

Antiviral Activity

(1-(Fluoromethyl)cyclopropyl)methanamine derivatives have been studied for their antiviral properties. A study by Kolocouris et al. (1994) reported the synthesis of some spiro[cyclopropane-1,2'-adamantan]-2-amines and methanamines, which exhibited inhibition of the cytopathicity of the influenza A virus at concentrations lower than amantadine and lower than their cytotoxic concentrations to host cells (Kolocouris et al., 1994).

Serotonin Receptor Agonism

Sniecikowska et al. (2019) designed novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as "biased agonists" of serotonin 5-HT1A receptors. These compounds showed high affinity for the 5-HT1A receptor, selectivity, and antidepressant-like activity (Sniecikowska et al., 2019).

Drug Molecule Optimization

Veliks et al. (2020) investigated the trans-fluorine effect on the hydrolysis rate of diethyl 2-fluorocyclopropane-1,1-dicarboxylate, leading to the synthesis of fluorocyclopropyl analogs of cabozantinib, a c-Met and VEGFR-2 inhibitor. This study highlights the potential of the fluorocyclopropane moiety in fine-tuning drug molecules (Veliks et al., 2020).

Nucleoside Analogs

Rosen et al. (2004) synthesized diastereopure monofluorinated cyclopropanoid nucleosides for biological studies. This work provides insights into the synthesis and potential applications of fluorinated cyclopropane-based nucleosides (Rosen et al., 2004).

Enantioselective Synthesis

Demir et al. (2004) conducted a study on the enantioselective synthesis of 2-(2-arylcyclopropyl)glycines, which are restricted homophenylalanine analogs starting from simple aromatic aldehydes. This research contributes to the field of stereochemistry and enantioselective synthesis (Demir et al., 2004).

Therapeutic Potential of Cyclopropyl Rings

Talele (2016) reviewed the increasing use of the cyclopropyl ring in drug development, highlighting its unique features that enhance potency and reduce off-target effects in drugs (Talele, 2016).

Safety And Hazards

The safety information for “(1-(Fluoromethyl)cyclopropyl)methanamine” includes several hazard statements: H302, H315, H318, H335 . Precautionary measures include avoiding inhalation, skin contact, and eye contact. If swallowed, rinse mouth and seek medical attention .

properties

IUPAC Name

[1-(fluoromethyl)cyclopropyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN/c6-3-5(4-7)1-2-5/h1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGLGKJDVQQUQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Fluoromethyl)cyclopropyl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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